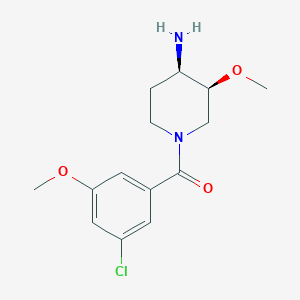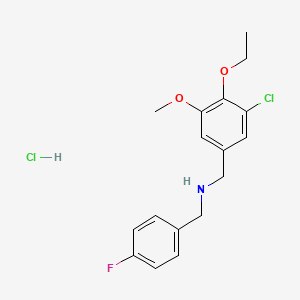![molecular formula C17H22N4O B5289703 1-(2,3-dimethylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5289703.png)
1-(2,3-dimethylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP, and it is a piperazine derivative that has a pyrazolylcarbonyl group attached to it. DMPP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of DMPP is not fully understood, but it is believed to involve its interaction with various receptors and ion channels. DMPP has been shown to bind to the dopamine D3 receptor with high affinity, and it has been suggested that its antinociceptive effects may be mediated through this receptor. DMPP has also been shown to modulate the activity of the Kv1.3 channel and the TRPV1 channel, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
DMPP has been shown to have antinociceptive and anti-inflammatory effects in animal models. DMPP has also been shown to decrease the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to increase the release of anti-inflammatory cytokines, including interleukin-10 (IL-10). DMPP has been shown to decrease the activity of the Kv1.3 channel, which is involved in the regulation of T cell activation and proliferation. DMPP has also been shown to modulate the activity of the TRPV1 channel, which is involved in the regulation of pain and inflammation.
実験室実験の利点と制限
DMPP has several advantages for lab experiments, including its high potency and selectivity for various receptors and ion channels, its ability to cross the blood-brain barrier, and its low toxicity. However, DMPP also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
Future research on DMPP could focus on its potential applications in the treatment of chronic pain and inflammation, as well as its potential as a modulator of ion channels involved in the regulation of T cell activation and proliferation. Further studies could also investigate the structure-activity relationships of DMPP and the development of more potent and selective analogs. Additionally, future research could explore the potential of DMPP as a tool for studying the function of various receptors and ion channels in the nervous system.
合成法
DMPP has been synthesized using various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). DMPP has also been synthesized using other methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a coupling reagent such as DCC and a base such as DIPEA.
科学的研究の応用
DMPP has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. DMPP has been studied as a potential ligand for various receptors, including the dopamine D3 receptor, the sigma-1 receptor, and the melanocortin 4 receptor. DMPP has also been studied as a potential modulator of ion channels, including the voltage-gated potassium channel Kv1.3 and the transient receptor potential vanilloid 1 (TRPV1) channel. DMPP has been shown to have antinociceptive and anti-inflammatory effects in animal models, and it has been suggested as a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-5-4-6-15(14(13)2)20-9-11-21(12-10-20)17(22)16-7-8-18-19(16)3/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRRUOUBIAWSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-morpholinyl)-N-[2-(6-oxo-3-phenyl-5,6-dihydro-1(4H)-pyridazinyl)ethyl]acetamide hydrochloride](/img/structure/B5289624.png)
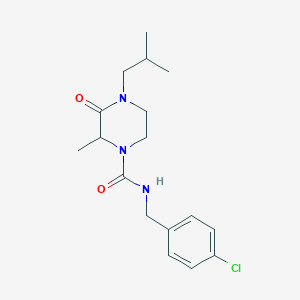
![(2R*,3S*,6R*)-5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5289637.png)
![4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5289641.png)
![methyl 4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5289645.png)
![4-benzyl-5-[1-(3-methoxypropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5289646.png)
![3-methyl-7-(2-methyl-2-phenoxypropanoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289649.png)
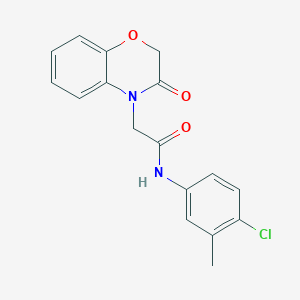
![N-(4-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]methyl}phenyl)acetamide](/img/structure/B5289656.png)
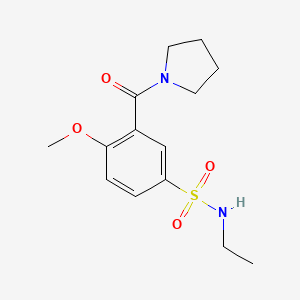
![2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid](/img/structure/B5289696.png)
![3-ethyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289704.png)
